

# N-methyl-3-(phenoxymethyl)benzylamine IUPAC name and CAS number

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## Compound of Interest

Compound Name: *N-methyl-3-(phenoxymethyl)benzylamine*

Cat. No.: B1369985

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## Technical Guide: N-methyl-3-(phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides available chemical identification information for **N-methyl-3-(phenoxymethyl)benzylamine**. Extensive searches for detailed experimental protocols, quantitative biological data, and specific signaling pathways related to this compound have not yielded significant results in the public domain. This suggests that **N-methyl-3-(phenoxymethyl)benzylamine** may be a novel compound or one that has not been extensively studied. The following sections provide the confirmed chemical identifiers, a general overview of synthetic approaches for related compounds, and a hypothetical synthetic workflow.

### Chemical Identification

The compound **N-methyl-3-(phenoxymethyl)benzylamine** is identified by the following nomenclature and registry number.

| Identifier        | Value  |
|-------------------|--|
| Common Name       | N-methyl-3-(phenoxyethyl)benzylamine           |
| IUPAC Name        | N-methyl-1-[3-(phenoxyethyl)phenyl]methanamine |
| CAS Number        | 910037-24-0                                    |
| Molecular Formula | C <sub>15</sub> H <sub>17</sub> NO             |
| Molecular Weight  | 227.30 g/mol                                   |

## Synthesis and Methodology of Related Compounds

While specific experimental protocols for the synthesis of **N-methyl-3-(phenoxyethyl)benzylamine** are not readily available in published literature, the synthesis of N-substituted benzylamines is a well-established area of organic chemistry. A common and versatile method for the preparation of such compounds is reductive amination.<sup>[1][2]</sup>

General Experimental Protocol for Reductive Amination:

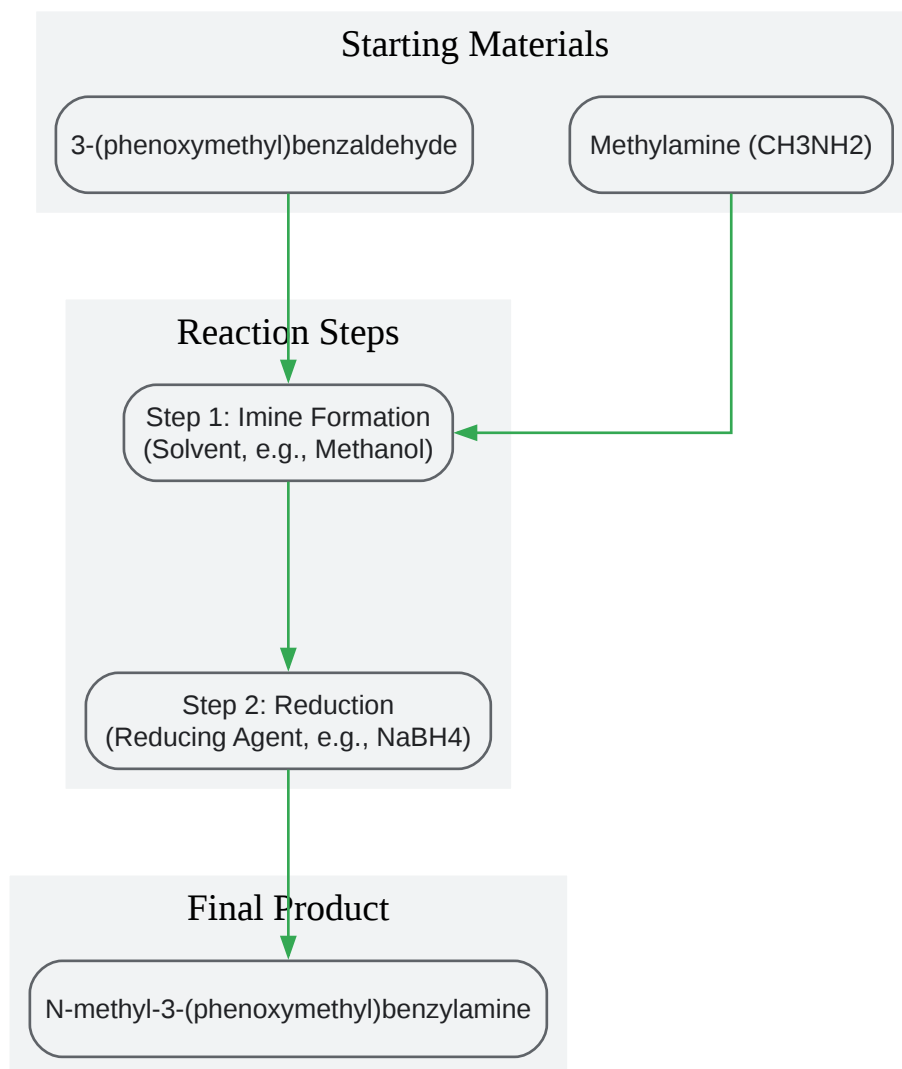
This process typically involves two main steps which can often be performed in a one-pot synthesis:

- **Imine Formation:** A substituted benzaldehyde is reacted with a primary amine (in this case, methylamine) to form an intermediate imine (a Schiff base). This reaction is often carried out in a suitable solvent like methanol or ethanol.<sup>[3][4]</sup>
- **Reduction:** The resulting imine is then reduced to the corresponding secondary amine. Common reducing agents for this step include sodium borohydride (NaBH<sub>4</sub>), sodium cyanoborohydride (NaBH<sub>3</sub>CN), or catalytic hydrogenation (e.g., using H<sub>2</sub> gas with a palladium on carbon catalyst).<sup>[3][4]</sup>

The selection of the starting materials, solvent, reducing agent, and reaction conditions (temperature, pH) can be optimized to achieve high yields and purity of the desired N-substituted benzylamine.<sup>[5][6]</sup>

## Hypothetical Synthetic Workflow

The following diagram illustrates a plausible synthetic route for a substituted N-methylbenzylamine, based on the principles of reductive amination.



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